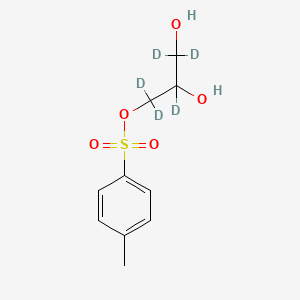

(R,S)-1-Tosyl Glycerol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(R,S)-1-Tosyl Glycerol-d5” is a chemical compound1. However, detailed information about this specific compound is limited. It’s worth noting that it shares some similarities with Glycerol-d5 1,3-Dipalmitate, a deuterated version of glycerol 1,3-dipalmitate2. This compound is formed by the reaction of glycerol with two molecules of palmitic acid2. It’s primarily used in research to study the metabolism and synthesis of lipids in cells, tissues, and organisms2.

Molecular Structure Analysis

The molecular structure of “(R,S)-1-Tosyl Glycerol-d5” is not explicitly provided in the search results. However, similar compounds like Glycerol-d5 1,3-Dipalmitate have structures that include a glycerol backbone with two fatty acid chains attached2.

Chemical Reactions Analysis

The specific chemical reactions involving “(R,S)-1-Tosyl Glycerol-d5” are not detailed in the search results. However, glycerides, which are similar compounds, can undergo various reactions, including esterification and hydrolysis3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(R,S)-1-Tosyl Glycerol-d5” are not explicitly stated in the search results. However, similar compounds like Glycerol-d5 1,3-Dipalmitate are white, crystalline powders that are soluble in organic solvents like ethanol and chloroform2.

Applications De Recherche Scientifique

Organic Synthesis and Functionalization

(R,S)-1-Tosyl Glycerol-d5 is instrumental in organic synthesis, particularly in the N-glyceryl functionalization of aza-aromatic systems. This process leads to the formation of N-alkylated or N-acylated aza-heterocyclic derivatives, which are crucial for further chemical transformations, including creating electrophilic appendages like carbonates or epoxides (Vilkauskaitė et al., 2013). Similarly, tosylated glycerol carbonate has been exploited to generate glycidol analogues protected with carbonate or carbamate groups, showcasing its versatility as a linking agent with thiol, alcohol nucleophiles, and primary amines for efficient bis-functionalizations of glycerol (Rousseau et al., 2009).

Green Chemistry and Sustainable Solvents

The use of glycerol, including its derivatives, as a sustainable solvent highlights its significance in green chemistry. For example, glycerol has been utilized as an alternative, recyclable, and non-toxic solvent in ring-closing metathesis reactions under microwave activation, demonstrating its efficiency and sustainability in organic reactions (Bakhrou et al., 2010). Another innovative application involves the use of glycerol-based ionic liquids prepared through microwaves-assisted amination, indicating glycerol's potential in synthesizing environmentally friendly ionic liquids for various applications (Mbakidi & Bouquillon, 2018).

Analytical and Quantitative Methods

(R,S)-1-Tosyl Glycerol-d5 is crucial in developing analytical methods, such as the 1H NMR assisted quantification of glycerol carbonate in mixtures, offering a simple, accurate, and non-destructive method for determining glycerol carbonate concentrations. This is vital for applications in green solvents, electrolytes in lithium batteries, and precursors in polymer and food industries (Kaur et al., 2018).

Materials Science and Nanotechnology

(R,S)-1-Tosyl Glycerol-d5 plays a role in materials science, especially in synthesizing and characterizing organic–inorganic hybrid materials. By reacting glycerol with silane agents, researchers have developed transparent solid materials with unique hydrophilic to hydrophobic properties, showcasing the compound's utility in creating advanced materials with tailored properties (dell’Erba et al., 2012). Additionally, glycerol-derived materials have been used in synthesizing highly sensitive electrochemical sensors for environmental monitoring, indicating its importance in developing new analytical tools (Motia et al., 2020).

Safety And Hazards

Orientations Futures

The future directions for research on “(R,S)-1-Tosyl Glycerol-d5” are not explicitly stated in the search results. However, lipid metabolism is a growing area of biochemical research, and understanding these pathways could lead to treatments for metabolic disorders such as obesity and type 2 diabetes3.

Please note that this analysis is based on the available information and may not fully cover all aspects of “(R,S)-1-Tosyl Glycerol-d5”. Further research and studies are needed for a more comprehensive understanding.

Propriétés

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-PTSIOIPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858497 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-1-Tosyl Glycerol-d5 | |

CAS RN |

928623-32-9 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)

![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)

![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)